molecular formula C4H11ClN2O2 B074406 L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO CAS No. 1482-98-0

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO

Cat. No.: B074406
CAS No.: 1482-98-0
M. Wt: 154.59 g/mol
InChI Key: BFPDKDOFOZVSLY-DFWYDOINSA-N
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Description

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes two amino groups and a carboxylic acid group, making it a versatile building block in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO typically involves the use of protected intermediates to ensure the selective formation of the desired product. One common method includes the protection of the amino groups followed by the introduction of the carboxylic acid group. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the biosynthesis of various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutyric acid: A non-chiral analog with similar chemical properties.

    2,3-Diaminopropanoic acid: Another amino acid derivative with two amino groups but a different carbon backbone.

Uniqueness

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes.

Biological Activity

L-2,4-Diaminobutyric acid (DABA), also known as alpha,gamma-diaminobutyrate, is a non-proteinogenic amino acid that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₄H₁₀N₂O₂
  • Molecular Weight : 118.1344 g/mol
  • CAS Registry Number : 1758-80-1
  • IUPAC Name : (2S)-2,4-diaminobutanoic acid
  • SMILES Notation : NCCC@HC(O)=O

DABA is characterized by two amino groups located at the alpha and gamma positions of the butyric acid chain. This unique structure contributes to its biological activity and interaction with various metabolic pathways.

Neurotoxicity and Metabolic Effects

Research has indicated that L-2,4-diaminobutyric acid can exhibit neurotoxic effects when administered in high doses. A study involving rats showed that intraperitoneal administration of toxic doses resulted in symptoms such as hyperirritability, tremors, and convulsions within 12 to 20 hours. The compound was found to increase blood ammonia levels slightly while significantly elevating glutamine concentrations in the brain . This suggests a potential mechanism of toxicity linked to impaired ammonia metabolism in the liver.

The compound inhibits ornithine carbamoyltransferase, an enzyme involved in the urea cycle, thereby contributing to elevated ammonia levels and subsequent neurotoxicity . These findings highlight the importance of dosage and context in evaluating the safety of DABA.

Antitumor Activity

L-2,4-diaminobutyric acid has also been studied for its antitumor properties. It is transported into cells via System A transporters and has been shown to possess significant antitumoral activity against various cancer cell lines . The mechanism behind this activity may involve the disruption of metabolic processes essential for tumor growth.

Case Studies

  • Neurotoxicity in Animal Models :
    • In a controlled study, rats treated with high doses of DABA exhibited significant neurological symptoms. The study measured ammonia levels in the blood and brain, providing insights into the compound's impact on metabolic pathways involved in ammonia detoxification.
  • Antitumor Efficacy :
    • In vitro studies demonstrated that DABA inhibited proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. Further research is required to elucidate the precise mechanisms through which DABA exerts its antitumor effects.

Summary of Research Findings

Study FocusKey Findings
NeurotoxicityHigh doses lead to hyperirritability, tremors, convulsions; increased blood ammonia levels .
Antitumor ActivitySignificant inhibition of cancer cell proliferation via System A transport mechanisms .
Metabolic Pathway InterferenceInhibition of ornithine carbamoyltransferase affects ammonia metabolism and contributes to toxicity .

Properties

IUPAC Name

(2S)-2,4-diaminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDKDOFOZVSLY-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583426
Record name (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883-09-6, 1482-98-0
Record name L-2,4-Diaminobutyric acid dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2,4-diamino-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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